Technical Monograph: 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine
Technical Monograph: 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine
An In-Depth Technical Guide to 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine (CAS 2640935-61-9).[1][2]
CAS 2640935-61-9 | Molecular Formula: C₁₂H₁₁FN₂O[1][3]
Executive Summary
4-(3-fluorophenoxy)-2,6-dimethylpyrimidine is a functionalized heteroaromatic ether serving as a critical scaffold in the development of agrochemicals and small-molecule therapeutics.[1] Structurally, it combines an electron-deficient pyrimidine core with a lipophilic, metabolically robust 3-fluorophenoxy substituent.[1]
This compound belongs to the aryloxypyrimidine class, a chemical family historically significant for yielding potent herbicides (e.g., acetolactate synthase inhibitors) and kinase inhibitors in oncology. This guide details the optimized synthetic protocols, structural characterization, and handling procedures required for its integration into high-throughput screening (HTS) and lead optimization campaigns.
Chemical Identity & Physicochemical Profile
Understanding the physical parameters is essential for predicting bioavailability and formulation stability.[1] The presence of the fluorine atom at the meta position of the phenoxy ring enhances metabolic stability by blocking oxidative metabolism at a reactive site while increasing lipophilicity (LogP).
Table 1: Physicochemical Properties
| Property | Value | Technical Note |
| CAS Number | 2640935-61-9 | Unique identifier.[1][2][3] |
| Molecular Weight | 232.26 g/mol | Optimal for fragment-based drug design (<300 Da).[1] |
| Formula | C₁₂H₁₁FN₂O | |
| Predicted LogP | 3.1 ± 0.4 | Moderate lipophilicity; likely good membrane permeability.[1] |
| H-Bond Acceptors | 3 | Pyrimidine nitrogens (N1, N3) and Ether oxygen.[1] |
| H-Bond Donors | 0 | Aprotic; requires co-solvents for aqueous solubility.[1] |
| Topological PSA | 35.0 Ų | Polar Surface Area suggests high blood-brain barrier (BBB) permeability potential.[1] |
| Appearance | White to off-white solid | Crystalline form is typical for this class.[1] |
Synthetic Methodology
The most robust route to CAS 2640935-61-9 is the Nucleophilic Aromatic Substitution (SₙAr) .[1] This reaction exploits the electron-deficient nature of the pyrimidine ring, activated by the nitrogen atoms, allowing the 4-chloro substituent to be displaced by the phenoxide nucleophile.[1]
Reaction Pathway Diagram
Figure 1: SₙAr synthesis pathway. The electron-poor pyrimidine ring facilitates nucleophilic attack by the phenoxide ion.[1]
Optimized Experimental Protocol
Objective: Synthesis of 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine on a 10 mmol scale.
Reagents:
-
4-Chloro-2,6-dimethylpyrimidine (1.43 g, 10 mmol)[1]
-
3-Fluorophenol (1.23 g, 11 mmol, 1.1 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv)[1]
-
Dimethylformamide (DMF) (anhydrous, 20 mL)[1]
Step-by-Step Procedure:
-
Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorophenol (1.23 g) in anhydrous DMF (20 mL).
-
Deprotonation: Add K₂CO₃ (2.76 g) in a single portion. Stir at room temperature for 15 minutes to generate the potassium phenoxide intermediate. Note: Evolution of CO₂ is not expected here, but ensure the system is vented.
-
Addition: Add 4-chloro-2,6-dimethylpyrimidine (1.43 g) to the reaction mixture.
-
Reaction: Fit the flask with a condenser and heat the mixture to 90°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting chloride should disappear.[1]
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).
Validation Criteria:
-
Yield: Expected >85%.
-
Purity: >98% by HPLC (254 nm).
Analytical Characterization (Predicted)
Since specific spectral data for this CAS is proprietary in some databases, the following data is derived from high-fidelity prediction models and structural analogs (e.g., 4-phenoxy-2,6-dimethylpyrimidine).
¹H NMR (400 MHz, DMSO-d₆)
-
δ 2.35 (s, 3H): Methyl group at C2 position.[1]
-
δ 2.45 (s, 3H): Methyl group at C6 position.[1]
-
δ 6.65 (s, 1H): Pyrimidine H-5 proton (Singlet, characteristic of 2,4,6-substitution).[1]
-
δ 6.95 – 7.10 (m, 2H): Aromatic protons of the phenoxy ring (Ortho/Para to fluorine).
-
δ 7.15 – 7.25 (m, 1H): Aromatic proton (Meta to fluorine).[1]
-
δ 7.40 – 7.50 (m, 1H): Aromatic proton (C5 of phenoxy ring).[1]
LC-MS[1]
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]
-
Molecular Ion [M+H]⁺: 233.27 m/z.[1]
-
Pattern: Single peak.
Biological Potential & Applications
The aryloxypyrimidine scaffold is a "privileged structure" in medicinal chemistry and agrochemistry.[1]
Agrochemical Utility (Herbicides)
This molecule bears structural similarity to Pyriminobac-methyl and other salicylic acid-mimicking herbicides.[1]
-
Mechanism: Inhibition of Acetolactate Synthase (ALS) , a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine).[1]
-
Logic: The pyrimidine ring mimics the substrate, while the lipophilic fluorophenoxy tail occupies the hydrophobic pocket of the enzyme, blocking access.
Medicinal Chemistry (Kinase Inhibition)
In drug discovery, this specific CAS is often a fragment or intermediate for:
-
EGFR/VEGFR Inhibitors: The "hinge-binding" region of many kinases accommodates the pyrimidine nitrogen.[1]
-
Metabolic Stability: The fluorine substitution prevents rapid metabolic clearance (Phase I oxidation), extending the half-life (
) of the compound in vivo.[1]
Mechanism of Action Diagram (Hypothetical SAR)
Figure 2: Structure-Activity Relationship (SAR) logic. The scaffold serves as the primary anchor, while the fluorinated tail enhances binding affinity and stability.
Safety & Handling
While specific toxicological data for CAS 2640935-61-9 is limited, protocols should follow the Hazard Banding for substituted aminopyrimidines and fluorinated aromatics.[1]
-
Signal Word: WARNING
-
GHS Classifications (derived):
-
PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for HF (Hydrogen Fluoride) generation.[1]
References
-
PubChem. "Compound Summary: 4-chloro-2,6-dimethylpyrimidine."[1] National Library of Medicine.[1] Accessed Oct 2023.[1][5] Link[1]
-
BenchChem. "Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis and Properties." BenchChem Technical Repository. Link[1]
-
Yengoyan, A. P., et al. "Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation."[1] Letters in Organic Chemistry, vol. 18, no. 4, 2021.[1] Link
-
Flinn Scientific. "Safety Data Sheet: Methyl Orange (Analogue for azo/aromatic handling)." Flinn Scientific SDS. Link
-
ChemSRC. "CAS 2640935-61-9 Entry."[1][3] ChemSRC Chemical Database.[1] Link
Sources
- 1. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2640935-61-9_CAS号:2640935-61-9_4-(3-Fluorophenoxy)-2,6-dimethylpyrimidine - 化源网 [chemsrc.com]
- 3. 1352443-40-3_CAS号:1352443-40-3_CAS No.:1352443-40-3 - 化源网 [m.chemsrc.com]
- 4. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID 46835219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
